molecular formula C14H18ClNO2 B2998317 Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 2241130-47-0

Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B2998317
CAS No.: 2241130-47-0
M. Wt: 267.75
InChI Key: ZLFMTIOUAULBTD-UHFFFAOYSA-N
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Description

Overview of Tetrahydroquinoline Derivatives in Academic Research

Tetrahydroquinolines, semi-hydrogenated derivatives of quinoline, occupy a prominent position in heterocyclic chemistry due to their structural diversity and biological relevance. These compounds feature a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring, which can be further functionalized at multiple positions to modulate physicochemical and pharmacological properties. Historically, tetrahydroquinolines have been synthesized via catalytic hydrogenation of quinolines, a method that remains widely used despite challenges in selectivity and functional group tolerance. Recent innovations, such as electrochemical hydrocyanomethylation, have enabled room-temperature syntheses with improved efficiency and substrate scope.

The pharmacological significance of tetrahydroquinoline derivatives is underscored by their presence in clinically approved drugs such as oxamniquine (antischistosomal), nicainoprol (antiarrhythmic), and dynemycin (antitumor). Structural modifications, including the introduction of halogen atoms, alkyl groups, and ester functionalities, have been shown to enhance bioactivity by improving target binding affinity and metabolic stability. For example, tetrahydroquinolin-2(1H)-one derivatives exhibit potent antiproliferative effects against cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. Similarly, neurotropic tetrahydroquinolines synthesized via Povarov reactions demonstrate potential in treating neurodegenerative disorders.

Table 1: Representative Tetrahydroquinoline Derivatives and Their Applications

Compound Class Key Substituents Synthesis Method Biological Activity Source
Oxamniquine Aminoethyl, hydroxyl Hydrogenation Antischistosomal
Tetrahydroquinolin-2(1H)-one Fluorophenyl, urethane Cycloaddition Anticancer
Neurotropic derivatives Aryl, alkylamino Povarov reaction Neurogenesis modulation
Ethyl 2-chloro-6,6-dimethyl Chloro, dimethyl, ester Undisclosed Synthetic intermediate

The structural versatility of tetrahydroquinolines is further exemplified by their role in asymmetric catalysis and materials science. For instance, bulky substituents at the C2 position can shift reaction pathways from hydrocyanomethylation to hydrogenation, as demonstrated in electrochemical syntheses. Deuterium labeling studies have also revealed acetonitrile’s dual role as a hydrogen and cyanomethyl source in these reactions, highlighting the mechanistic complexity of tetrahydroquinoline formation.

Significance of Ethyl 2-Chloro-6,6-Dimethyl-5,6,7,8-Tetrahydroquinoline-3-Carboxylate in Heterocyclic Chemistry

This compound distinguishes itself through a unique substitution pattern that combines electron-withdrawing (chloro) and electron-donating (dimethyl) groups on a partially saturated scaffold. The chloro substituent at position 2 enhances electrophilic reactivity, enabling selective functionalization via nucleophilic aromatic substitution or cross-coupling reactions. Meanwhile, the 6,6-dimethyl groups introduce steric hindrance, which can stabilize reactive intermediates and influence conformational preferences during synthesis. The ethyl ester at position 3 provides a handle for further derivatization, making this compound a valuable precursor for generating libraries of structurally diverse analogs.

In the context of drug discovery, this compound’s framework aligns with bioisosteric principles, where the tetrahydroquinoline core mimics natural alkaloids while the substituents optimize pharmacokinetic properties. For example, the dimethyl groups may reduce metabolic oxidation, thereby improving bioavailability, while the ester moiety facilitates prodrug strategies. Recent studies on similar tetrahydroquinoline derivatives have demonstrated their ability to disrupt protein-protein interactions involved in cancer metastasis, suggesting potential applications for this compound in oncology research.

Synthetic routes to this compound remain an active area of investigation. While traditional hydrogenation methods are effective for simple tetrahydroquinolines, the presence of multiple substituents in this compound likely necessitates tailored approaches. Electrochemical methods, which avoid high-pressure hydrogen gas and enable precise control over reaction conditions, represent a promising alternative. For instance, the use of acetonitrile as both solvent and reagent in electrochemical syntheses could be adapted to introduce the cyanomethyl or dimethyl groups observed in this molecule.

Objectives and Scope of Current Academic Investigations

Contemporary research on this compound revolves around three primary objectives: (1) developing efficient and scalable synthetic methodologies, (2) exploring its reactivity for functionalization, and (3) evaluating its potential as a pharmacophore in medicinal chemistry.

Synthetic Methodology Development
Efforts to optimize synthesis focus on improving yield, selectivity, and environmental sustainability. The electrochemical approach described by recent studies offers a template for room-temperature reactions that minimize energy consumption. However, adapting these methods to accommodate the steric bulk of dimethyl groups requires careful optimization of electrode materials and electrolyte systems. Alternative strategies, such as transition-metal-catalyzed C–H activation, could enable direct functionalization of the tetrahydroquinoline core without pre-installed directing groups.

Reactivity and Functionalization
The chloro substituent’s position ortho to the nitrogen atom presents opportunities for regioselective transformations. Nucleophilic aromatic substitution reactions with amines or alkoxides could yield amino- or alkoxy-substituted derivatives, while palladium-catalyzed cross-coupling reactions might introduce aryl or heteroaryl groups. Additionally, the ester moiety at position 3 is amenable to hydrolysis, reduction, or transesterification, providing access to carboxylic acids, alcohols, or novel ester derivatives.

Pharmacological Potential While direct biological data for this specific compound are limited, structural analogs have shown promising activities. For example, tetrahydroquinolin-2(1H)-ones with similar substitution patterns exhibit nanomolar inhibitory activity against PI3Kδ, a kinase implicated in immune disorders and cancers. The dimethyl groups’ steric effects may enhance selectivity by preventing off-target interactions, a hypothesis supported by molecular docking studies of related compounds. Future work aims to correlate substituent patterns with bioactivity through systematic structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-4-18-13(17)10-7-9-8-14(2,3)6-5-11(9)16-12(10)15/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFMTIOUAULBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2CCC(CC2=C1)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate Cl (C2), 2×CH₃ (C6) Ester (C3), tetrahydroquinoline C₁₄H₁₈ClNO₂ 267.76 Reference compound -
Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Oxo (C2), 2×CH₃ (C6) Ester (C3), hexahydroquinoline C₁₄H₁₉NO₃ 265.31 Oxo replaces Cl; additional ring saturation
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate CH₃ (C2), Cl-phenyl (C4) Ester (C3), tetrahydroquinoline C₁₉H₁₈ClNO₃ 343.80 Chlorophenyl at C4; methyl at C2
Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 2×CH₃ (C7), oxo (C5) Ester (C3), tetrahydroquinoline C₁₄H₁₇NO₃ 247.29 Dimethyl at C7; oxo at C5

Key Observations :

  • Chlorine vs. Oxo Groups : The chlorine at C2 in the target compound enhances electrophilicity compared to oxo-containing analogs, which may influence reactivity in nucleophilic substitutions .
  • Methyl Group Position : Dimethyl groups at C6 (target) vs. C7 (Ethyl 7,7-dimethyl-5-oxo...) alter steric hindrance and ring conformation .
  • Aromatic vs.

Physicochemical Properties

  • Melting Points: Analogs with hydroxy or oxo groups (e.g., Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) show higher melting points (227–233.5°C) due to hydrogen bonding .
  • Density and Solubility: Predicted densities for tetrahydroquinoline esters range from 1.30 g/cm³ (hydroxy analogs) to 1.45 g/cm³ (chlorinated derivatives), reflecting substituent polarity .

Crystallographic and Conformational Analysis

  • Molecular Packing: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate adopts a folded conformation with a dihedral angle of 56.98° between aromatic rings, stabilized by C–H⋯O interactions .
  • Crystal Systems: Most analogs crystallize in monoclinic systems (e.g., P21/c), with cell parameters influenced by substituent bulk (e.g., a = 12.5736 Å for chlorophenyl derivatives) .

Biological Activity

Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity through various studies and findings, including its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₈ClNO₂
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 2241130-47-0

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. For instance:

  • Antimicrobial Activity : The compound has shown potential as an inhibitor of microbial enzymes, which contributes to its antimicrobial properties .
  • Anticancer Properties : Research indicates that it may possess anticancer activity by affecting cell proliferation pathways and inducing apoptosis in cancer cells .

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits microbial enzymes; potential use against bacterial infections,
AnticancerInduces apoptosis; inhibits cell proliferation in cancer models ,
Anti-inflammatoryExplored for effects on inflammatory pathways

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial activity against various pathogens. This compound was included in this research and showed promising results against resistant strains of bacteria .
  • Anticancer Research :
    • In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For example, it was tested against breast cancer cells and exhibited a dose-dependent inhibition of cell viability with IC50 values indicating effective cytotoxicity .
  • Mechanistic Insights :
    • The mechanism underlying its anticancer effects may involve the modulation of key signaling pathways such as NF-kB and p53 pathways. This modulation leads to increased apoptosis and reduced proliferation in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared to other quinoline derivatives that share structural similarities but differ in biological activity.

Compound Key Features Biological Activity
Ethyl 2-chloroquinoline-3-carboxylateLacks tetrahydroquinoline ringLimited antimicrobial activity
6,6-Dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylateNo chlorine substituentModerate anticancer activity
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexa-hydroquinoline-3-carboxylateRelated structure with different substituentsSignificant anti-inflammatory effects

Q & A

Q. How can catalytic systems for synthesizing this compound be optimized to reduce byproducts?

  • Methodology : Screen ionic liquid catalysts (e.g., BMImBr) under microwave irradiation to enhance reaction rates and selectivity. GC-MS monitoring identifies intermediates, enabling stepwise optimization. Green metrics (e.g., E-factor < 5) guide solvent selection (e.g., ethanol/water mixtures) .

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